molecular formula C20H18N2O4 B3902909 5-(2-hydroxybenzylidene)-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

5-(2-hydroxybenzylidene)-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B3902909
M. Wt: 350.4 g/mol
InChI Key: BYIJNCNCWDMOLL-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-hydroxybenzylidene)-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as Curcumin II and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and antioxidant effects. In

Scientific Research Applications

5-(2-hydroxybenzylidene)-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory, anti-cancer, and antioxidant effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. Additionally, it has been found to reduce inflammation in animal models of arthritis and colitis. The compound has also been studied for its neuroprotective effects and has been found to improve cognitive function in animal models of Alzheimer's disease.

Mechanism of Action

The mechanism of action of 5-(2-hydroxybenzylidene)-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it has been suggested that the compound exerts its biological effects by modulating various signaling pathways, such as NF-κB, MAPK, and PI3K/Akt. It has also been found to inhibit the activity of enzymes, such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects
5-(2-hydroxybenzylidene)-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to exhibit a range of biochemical and physiological effects. The compound has been shown to reduce oxidative stress and inflammation, which are implicated in the development of various diseases, such as cancer, Alzheimer's disease, and cardiovascular disease. It has also been found to modulate the immune response and enhance the activity of natural killer cells, which are involved in the body's defense against cancer cells and viruses.

Advantages and Limitations for Lab Experiments

5-(2-hydroxybenzylidene)-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments. The compound is relatively stable and can be easily synthesized in large quantities. It is also highly soluble in organic solvents, which facilitates its use in various assays. However, the compound has some limitations for lab experiments. It is relatively insoluble in water, which limits its use in aqueous-based assays. Additionally, the compound has poor bioavailability, which may limit its therapeutic potential in vivo.

Future Directions

There are several future directions for the study of 5-(2-hydroxybenzylidene)-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. One direction is to investigate its potential therapeutic applications in vivo. This would involve testing the compound in animal models of various diseases, such as cancer, Alzheimer's disease, and cardiovascular disease. Another direction is to explore the structure-activity relationship of the compound and identify more potent analogs. This would involve synthesizing and testing a range of analogs to identify those with improved biological activity. Finally, it would be interesting to investigate the potential synergistic effects of 5-(2-hydroxybenzylidene)-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione with other compounds, such as chemotherapy drugs or other natural products. This could lead to the development of more effective combination therapies for various diseases.

properties

IUPAC Name

(5Z)-5-[(2-hydroxyphenyl)methylidene]-1-(4-propan-2-ylphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-12(2)13-7-9-15(10-8-13)22-19(25)16(18(24)21-20(22)26)11-14-5-3-4-6-17(14)23/h3-12,23H,1-2H3,(H,21,24,26)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYIJNCNCWDMOLL-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3O)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CC=C3O)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(2-hydroxybenzylidene)-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
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5-(2-hydroxybenzylidene)-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 3
5-(2-hydroxybenzylidene)-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 4
5-(2-hydroxybenzylidene)-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 5
Reactant of Route 5
5-(2-hydroxybenzylidene)-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 6
5-(2-hydroxybenzylidene)-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

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